

An In-depth Technical Guide to the Binding Affinity and Kinetics of M1001

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Compound of Interest

Compound Name: M1001

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This technical guide provides a comprehensive overview of the binding characteristics of **M1001**, a small molecule modulator of the Hypoxia-Inducible Factor-2 α (HIF-2 α). This document details its binding affinity, the experimental methodologies used for its characterization, and the pertinent signaling pathway.

Core Executive Summary

M1001 is a weak agonist of HIF-2 α that binds directly to the PAS-B domain of the HIF-2 α subunit.^[1] This interaction leads to the stabilization of the HIF-2 α /ARNT heterodimer, subsequently promoting the transcription of HIF-2 α target genes.^[1] The binding affinity of **M1001** to the HIF-2 α PAS-B domain has been quantitatively determined, providing a foundation for its use as a chemical probe in studying HIF-2 α signaling. While its equilibrium binding affinity is established, specific kinetic parameters such as association (k_{on}) and dissociation (k_{off}) rates are not extensively documented in publicly available literature.

Quantitative Binding Data

The interaction between **M1001** and the HIF-2 α PAS-B domain has been characterized by its dissociation constant (K_d), a measure of binding affinity. A lower K_d value indicates a stronger binding interaction.

Ligand	Target	Method	Binding Parameter (K _d)	Thermal Shift (ΔT _m)
M1001	HIF-2α PAS-B Domain	MicroScale Thermophoresis (MST)	667 nM[2]	+0.8 °C[3]

Binding Kinetics

Detailed kinetic parameters, including the association rate (k_{on}) and dissociation rate (k_{off}), for the **M1001**-HIF-2α interaction are not readily available in the reviewed literature. Techniques such as Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) are commonly used to determine these parameters but have not been reported for **M1001**.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **M1001**'s binding properties.

MicroScale Thermophoresis (MST)

MST is a biophysical technique used to quantify biomolecular interactions in solution. It measures the directed movement of molecules along a microscopic temperature gradient, which is sensitive to changes in molecular size, charge, and hydration shell upon ligand binding.

Objective: To determine the dissociation constant (K_d) of the **M1001** and HIF-2α PAS-B domain interaction.[2]

Materials:

- Purified HIF-2α PAS-B domain
- M1001**
- Fluorescent labeling dye (e.g., NHS-ester dye)

- MST buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)
- MST instrument and capillaries

Procedure:

- Protein Labeling: The HIF-2 α PAS-B domain is fluorescently labeled according to the manufacturer's protocol for the chosen dye. Unconjugated dye is removed by size-exclusion chromatography.
- Serial Dilution: A series of **M1001** dilutions are prepared in MST buffer.
- Incubation: A constant concentration of the labeled HIF-2 α PAS-B domain is mixed with each **M1001** dilution and incubated to reach binding equilibrium.
- Capillary Loading: The samples are loaded into MST capillaries.
- MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a temperature gradient, and the fluorescence within the capillaries is monitored.
- Data Analysis: The change in normalized fluorescence (ΔF_{norm}) is plotted against the **M1001** concentration. The resulting binding curve is fitted to a suitable model to derive the K_d value.[\[2\]](#)

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, measures the thermal stability of a protein. Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (T_m).

Objective: To assess the stabilizing effect of **M1001** binding on the HIF-2 α /ARNT complex.

Materials:

- Purified HIF-2 α /ARNT protein complex
- **M1001**

- SYPRO Orange dye
- Real-time PCR instrument with a thermal ramping capability

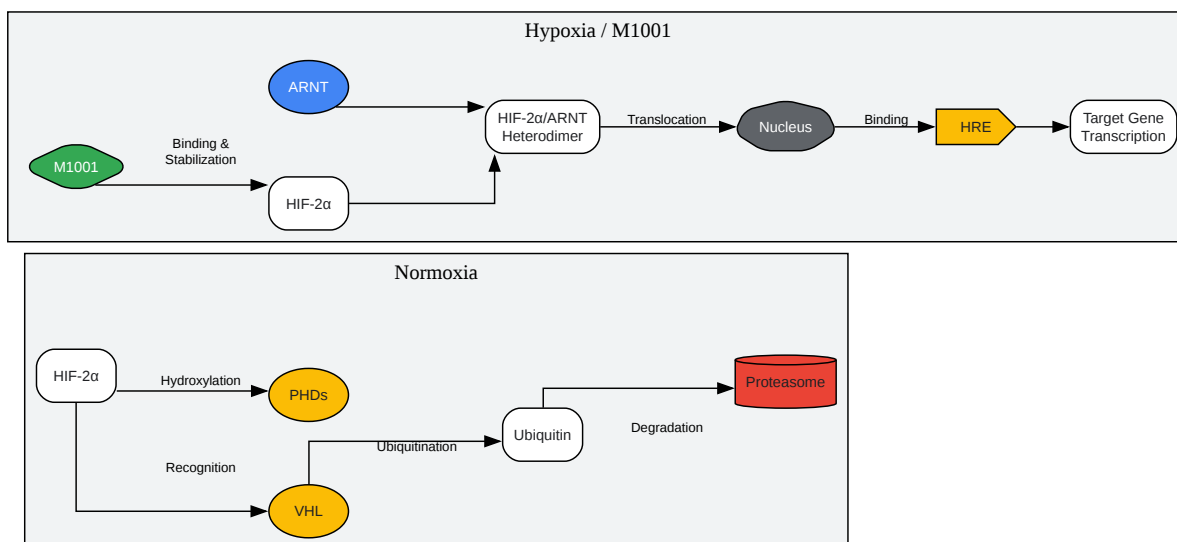
Procedure:

- Reaction Setup: The purified HIF-2 α /ARNT complex is mixed with SYPRO Orange dye and either **M1001** or a vehicle control in a suitable buffer.
- Thermal Denaturation: The samples are subjected to a gradual temperature increase in the real-time PCR instrument.
- Fluorescence Monitoring: The fluorescence of SYPRO Orange, which increases upon binding to hydrophobic regions of the unfolding protein, is monitored in real-time.
- Data Analysis: The melting temperature (T_m), the temperature at which 50% of the protein is unfolded, is determined by plotting the negative first derivative of the fluorescence signal against temperature. The change in melting temperature (ΔT_m) between the **M1001**-treated and control samples is calculated.[\[3\]](#)

Visualizations

HIF-2 α Signaling Pathway

The following diagram illustrates the signaling pathway of HIF-2 α , which is modulated by **M1001**.

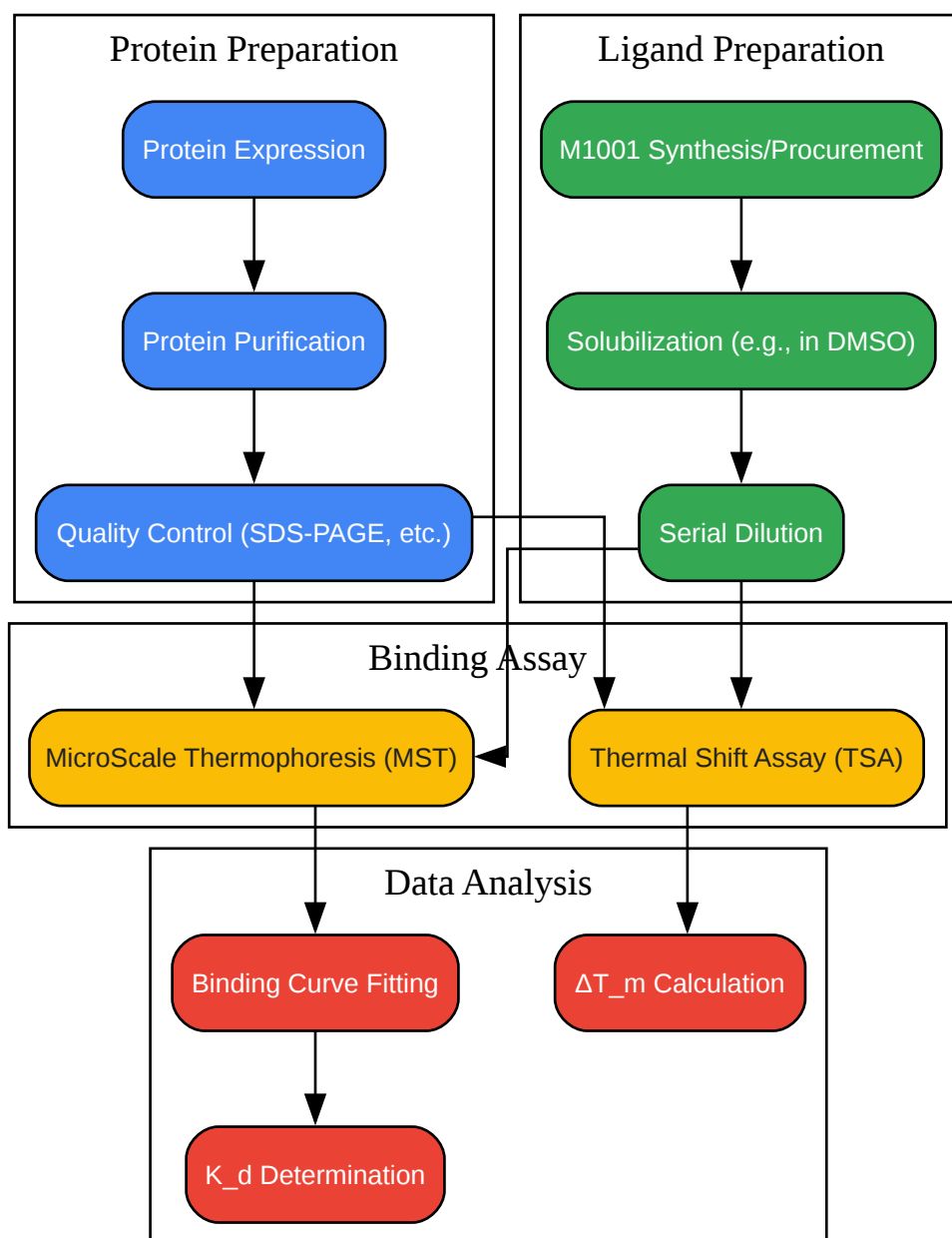


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Caption: HIF-2α signaling under normoxic vs. hypoxic/**M1001**-induced conditions.

Experimental Workflow for Binding Analysis

This diagram outlines the general workflow for characterizing the binding of a small molecule like **M1001** to its target protein.



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Caption: General workflow for **M1001** binding characterization.

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